molecular formula C19H23ClN2O3 B1262824 1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone

1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone

Cat. No. B1262824
M. Wt: 362.8 g/mol
InChI Key: XBOLVMCYOWDKMP-UHFFFAOYSA-N
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Description

1-azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone is an aromatic ether.

Scientific Research Applications

Isomorphous Analogues and Disorder

Research on structures similar to 1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone, such as isomorphous methyl- and chloro-substituted small heterocyclic analogues, has been conducted. These studies have focused on obeying the chlorine-methyl exchange rule and understanding the impact of extensive disorder on these structures (Swamy et al., 2013).

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, which share structural similarities with 1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity compared to reference drugs (Hafez et al., 2016).

Molecular Conformation and Luminescence

Research involving molecules like (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, which are structurally related to 1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone, has been done to study molecular conformation and its effect on luminescence switching between delayed fluorescence and room-temperature phosphorescence (Wen et al., 2021).

Novel Synthesis Methods

The synthesis of various compounds with structural similarities, like tetrazolyl oximes and other derivatives, has been explored. These methods provide insights into novel synthetic routes and potential applications of these compounds in various fields (Giustiniano et al., 2017).

properties

Product Name

1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

azepan-1-yl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C19H23ClN2O3/c1-13-9-15(10-14(2)18(13)20)24-12-16-11-17(21-25-16)19(23)22-7-5-3-4-6-8-22/h9-11H,3-8,12H2,1-2H3

InChI Key

XBOLVMCYOWDKMP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC(=NO2)C(=O)N3CCCCCC3

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC(=NO2)C(=O)N3CCCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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